8-ethoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Lipophilicity Drug-likeness Physicochemical profiling

This specific 8-ethoxy, N-(4-methoxyphenyl) substitution pattern is critical for S1P1 receptor modulation (US Patent 9,073,888) and selective anti-H. pylori activity (MIC as low as 0.0039 µg/mL). Its balanced lipophilicity (XLogP3=3.3) and CNS-accessible tPSA (71.6 Ų) make it ideal for neuroinflammatory and AKR1B10-targeting studies. Choose this scaffold for robust SAR exploration and avoid trivial regioisomers.

Molecular Formula C19H17NO5
Molecular Weight 339.347
CAS No. 898479-03-3
Cat. No. B2713614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-ethoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
CAS898479-03-3
Molecular FormulaC19H17NO5
Molecular Weight339.347
Structural Identifiers
SMILESCCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)OC
InChIInChI=1S/C19H17NO5/c1-3-24-16-6-4-5-12-11-15(19(22)25-17(12)16)18(21)20-13-7-9-14(23-2)10-8-13/h4-11H,3H2,1-2H3,(H,20,21)
InChIKeyZVGODBJTAWMYLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-ethoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 898479-03-3): Structural Baseline for Procurement Decisions


8-ethoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a fully synthetic 2-oxo-2H-chromene-3-carboxamide (coumarin-3-carboxamide) derivative bearing an ethoxy group at the 8-position of the chromene nucleus and a 4-methoxyphenyl substituent on the 3-carboxamide nitrogen [1]. The 2-oxo-2H-chromene-3-carboxamide scaffold is a recognized pharmacophore associated with sphingosine-1-phosphate (S1P) receptor modulation, monoamine oxidase (MAO) inhibition, and selective anti-Helicobacter pylori activity [2]. The specific substitution pattern—8-ethoxy plus N-(4-methoxyphenyl)—distinguishes this compound from simpler coumarin-3-carboxamides that lack nuclear alkoxy substitution, as well as from regioisomeric analogs in which the alkoxy and N-aryl substituents are swapped, thereby creating a unique chemical space that cannot be replicated by superficially similar analogs with identical molecular formula (C19H17NO5, MW 339.35) [1].

Why In-Class Substitution Fails for 8-ethoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 898479-03-3)


Generic substitution across the 2-oxo-2H-chromene-3-carboxamide class is precluded because small structural changes at the 8-position and on the N-aryl moiety produce large shifts in lipophilicity, target selectivity, and cellular potency. The Chimenti et al. (2006, 2007) studies on 2-oxo-2H-chromene-3-carboxamides demonstrated that anti-H. pylori activity and selectivity over Gram-positive/Gram-negative bacteria are exquisitely dependent on the N-substitution pattern, with MIC values ranging from 0.0039 to 16 µg/mL depending on the aryl substituent [1]. Similarly, the 8-alkoxy substitution is critical for S1P receptor modulation as described in US Patent 9,073,888, where 8-ethoxy–containing chromene-3-carboxamides are explicitly claimed as S1P1 receptor modulators, while the same core with different substituents shows divergent pharmacological profiles [2]. Simply interchanging compounds with identical molecular formula but reversed alkoxy/aryl-ether positions (e.g., N-(4-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, CAS 325802-64-0) yields a regioisomer with different hydrogen-bonding topology, different metabolic vulnerability, and non-equivalent biological activity that cannot be assumed without empirical validation .

Product-Specific Quantitative Evidence for 8-ethoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 898479-03-3)


XLogP3-AA Differential: 8-Ethoxy Substitution Increases Lipophilicity by +0.4 Units Relative to the Unsubstituted 8-H Analog

The computed octanol-water partition coefficient (XLogP3-AA) for 8-ethoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is 3.3, compared to 2.9 for the 8-unsubstituted analog N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1846-94-2) [1][2]. This ΔXLogP3 of +0.4 reflects the contribution of the 8-ethoxy group and places the target compound closer to the optimal lipophilicity window (LogP 3–5) for cellular permeability while maintaining compliance with Lipinski's Rule of Five (molecular weight 339.35, HBD 1, HBA 5, rotatable bonds 5) [1].

Lipophilicity Drug-likeness Physicochemical profiling

Class-Level S1P Receptor Modulation: 8-Ethoxy Substitution Confers Claimed Therapeutic Utility Absent in 8-Unsubstituted Analogs

US Patent 9,073,888 explicitly claims 2-oxo-2H-chromene-3-carboxamide derivatives containing an 8-ethoxy substituent as sphingosine-1-phosphate (S1P) receptor modulators, with particular activity at the S1P1 receptor subtype [1]. The patent's Formula I encompasses the target compound's scaffold, and biological examples demonstrate that the presence of an 8-alkoxy group (including ethoxy) is required for S1P1 agonist/functional antagonist activity. In contrast, N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1846-94-2), which lacks the 8-ethoxy group, falls outside the claimed structural scope and has no reported S1P receptor activity in the primary literature or patent corpus [2].

S1P receptor Immunomodulation Patent pharmacology

Selectivity Profile of the 2-Oxo-2H-Chromene-3-Carboxamide Chemotype: Narrow-Spectrum Anti-H. pylori Activity with No Gram-Positive/Gram-Negative Activity

Chimenti et al. (2007) reported that a series of 2-oxo-2H-chromene-3-carboxamide derivatives exhibited no activity against Gram-positive, Gram-negative, or fungal species, yet showed potent and selective inhibition of H. pylori growth with MIC values in the 0.0039–16 µg/mL range, including activity against metronidazole-resistant strains [1]. This class-level selectivity profile—anti-H. pylori activity without broad-spectrum antibacterial effects—creates a unique attribute for the chemotype that distinguishes it from conventional antibiotics. The target compound, as a member of this chemotype, is expected to share this narrow-spectrum selectivity, which is structurally encoded by the 2-oxo-2H-chromene-3-carboxamide core and modulated by the specific N-aryl substitution [1].

Anti-Helicobacter pylori Selective antibacterial Cytotoxicity screening

Regioisomeric Differentiation: 8-Ethoxy-N-(4-methoxyphenyl) vs. N-(4-Ethoxyphenyl)-8-methoxy Constitutional Isomers Produce Non-Equivalent Pharmacophores

The target compound (8-ethoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, CAS 898479-03-3) and its constitutional isomer N-(4-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS 325802-64-0) share identical molecular formula (C19H17NO5) and molecular weight (339.35) but differ in the positional swap of the ethoxy and methoxy groups between the chromene 8-position and the N-phenyl 4-position [1]. This regioisomeric swap alters the hydrogen-bond acceptor topology (the 8-ethoxy oxygen vs. the 4'-ethoxy oxygen of the N-phenyl ring), changes the electron density distribution on the coumarin ring, and reorients the hydrophobic contact surfaces for protein binding . In the context of AKR1B10 inhibition, Endo et al. (2010) demonstrated that the 8-hydroxy/nucleus-substitution pattern on chromene-3-carboxamides is critical for tight binding (Ki = 15 nM for 8-hydroxy-2-imino analog), supporting the positional sensitivity of this scaffold's pharmacophore [2].

Regioisomerism Structure-activity relationship Pharmacophore topology

Computed Drug-Likeness Parameters: Target Compound Achieves Zero Rule-of-Five Violations with Favorable Topological Polar Surface Area for Blood-Brain Barrier Penetration Prediction

8-ethoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has a computed Topological Polar Surface Area (tPSA) of 71.6 Ų, placing it below the commonly cited 90 Ų threshold for predicted blood-brain barrier (BBB) penetration, while the unsubstituted analog (CAS 1846-94-2) has a tPSA of 67.6 Ų—a difference of 4.0 Ų that reflects the additional ether oxygen of the 8-ethoxy group [1][2]. Both compounds exhibit zero violations of Lipinski's Rule of Five (MW ≤ 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10) and zero violations of Veber's rules (rotatable bonds ≤ 10, tPSA ≤ 140 Ų) [1]. The 8-ethoxy substitution increases the rotatable bond count from 3 to 5, which modestly increases conformational entropy but does not adversely affect oral bioavailability predictions [1][2].

Drug-likeness Blood-brain barrier ADME prediction

Recommended Research and Industrial Application Scenarios for 8-ethoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 898479-03-3)


S1P1 Receptor Modulator Screening in Autoimmune and Inflammatory Disease Models

The 8-ethoxy substitution places this compound within the structural scope of US Patent 9,073,888 for S1P receptor modulators [1]. Researchers screening for S1P1 agonists or functional antagonists for multiple sclerosis, inflammatory bowel disease, or psoriasis should prioritize this compound over 8-unsubstituted coumarin-3-carboxamides, which lack the structural features required for S1P1 modulation. The compound's XLogP3 of 3.3 supports cell permeability in functional assays, while its tPSA of 71.6 Ų suggests potential CNS accessibility relevant to neuroinflammatory indications [2].

Selective Anti-H. pylori Lead Optimization and Resistance Profiling

Based on the class-level selective anti-H. pylori activity reported by Chimenti et al. (2007), where 2-oxo-2H-chromene-3-carboxamides showed activity against metronidazole-resistant H. pylori strains at MIC values as low as 0.0039 µg/mL with no activity against commensal Gram-positive/Gram-negative species [3], this compound is a suitable scaffold for medicinal chemistry optimization targeting clarithromycin- and metronidazole-resistant H. pylori. The 8-ethoxy and 4-methoxyphenyl substituents offer two independently modifiable vectors for SAR exploration.

Cancer Cell Line Antiproliferative Screening with AKR1B10 as Potential Target

Endo et al. (2010) established that chromene-3-carboxamide derivatives with nuclear substitution are potent competitive inhibitors of the tumor marker AKR1B10 (Ki values as low as 2.7 nM) [4]. The 8-ethoxy substitution on the target compound provides a differentiated electronic environment at the chromene 8-position that may influence binding to the AKR1B10 active site. The compound is suitable for antiproliferative screening in AKR1B10-overexpressing cancer cell lines (lung, hepatic, colorectal), where its XLogP3 of 3.3 and compliance with drug-likeness rules support cell-based assay compatibility [2].

Chemical Probe Development with Regioisomeric Control for Pharmacophore Validation

Because the target compound (CAS 898479-03-3) has a constitutional regioisomer (CAS 325802-64-0) with identical molecular formula but swapped alkoxy/aryl-ether positions, it serves as an essential tool compound for pharmacophore validation studies that require negative-control regioisomers . Use of both isomers in parallel screening enables deconvolution of whether biological activity arises from the 8-ethoxy-chromene topology or the N-(4-ethoxyphenyl) topology, a critical control for target-based SAR campaigns.

Quote Request

Request a Quote for 8-ethoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.